molecular formula C14H16ClN3O2 B2840350 2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid CAS No. 135098-49-6

2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid

Cat. No.: B2840350
CAS No.: 135098-49-6
M. Wt: 293.75
InChI Key: PNPFGWLRBUNXBD-UHFFFAOYSA-N
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Description

2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a 4-chlorophenylmethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the 4-chlorophenylmethyl group: This step involves the alkylation of the pyrazole ring using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Amination: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate
  • 2-(Chloro(4-chlorophenyl)methyl)pyridine

Uniqueness

2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a 4-chlorophenylmethyl group and an amino group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]pyrazol-3-yl]amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,13(19)20)17-12-7-8-16-18(12)9-10-3-5-11(15)6-4-10/h3-8,17H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPFGWLRBUNXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=NN1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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